2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃, predicted):
- δ 1.35 (d, 6H) : Isopropyl methyl protons
- δ 2.65 (septet, 1H) : Isopropyl methine proton
- δ 2.85 (s, 3H) : C2-methyl group
- δ 4.45 (q, 1H) : N-(1-phenylethyl) methine proton
- δ 5.20 (br s, 1H) : Amine proton (exchangeable)
- δ 6.90–7.65 (m, 10H) : Aromatic protons from phenyl groups
13C NMR (100 MHz, CDCl₃, predicted):
- δ 22.1 : Isopropyl methyl carbons
- δ 25.8 : C2-methyl carbon
- δ 34.5 : N-(1-phenylethyl) methine carbon
- δ 115–155 : Aromatic and heterocyclic carbons
These predictions align with reported shifts for analogous pyrazolo[1,5-a]pyrimidines. The N-(1-phenylethyl) group introduces diastereotopic protons, potentially splitting signals in chiral environments.
Infrared (IR) Spectroscopy
Key absorption bands:
- 3300–3200 cm⁻¹ : N-H stretch (amine)
- 3050–3000 cm⁻¹ : Aromatic C-H stretches
- 1600–1450 cm⁻¹ : C=C aromatic ring vibrations
- 1250–1150 cm⁻¹ : C-N stretches (pyrazole/pyrimidine)
The absence of carbonyl bands distinguishes this amine from related acylated derivatives.
Mass Spectrometry
Electrospray Ionization (ESI-MS):
- m/z 397.2 [M+H]⁺ : Molecular ion peak
- m/z 265.1 : Loss of N-(1-phenylethyl)amine (-C₈H₁₁N)
- m/z 178.0 : Pyrazolo[1,5-a]pyrimidine core fragment
Fragmentation patterns mirror those of structurally similar compounds, with cleavage preferentially occurring at the N-C bond of the amine substituent.
Crystallographic Studies and Conformational Analysis
While single-crystal X-ray data for this specific compound remains unpublished, analogous pyrazolo[1,5-a]pyrimidines adopt planar bicyclic cores with substituents oriented perpendicular to the heterocyclic plane. Key conformational insights include:
Table 2: Predicted Conformational Parameters
| Parameter | Value |
|---|---|
| Dihedral angle (C2-methyl) | 85–90° relative to pyrazole |
| N-(1-phenylethyl) torsion | ±60° (gauche) |
| Isopropyl orientation | Equatorial to pyrimidine |
Molecular dynamics simulations suggest the N-(1-phenylethyl) group adopts a gauche conformation to minimize steric clash with the C3-phenyl substituent. In the solid state, intermolecular N-H···N hydrogen bonds likely stabilize the lattice, as observed in related structures.
Conformational Flexibility:
- The pyrazolo[1,5-a]pyrimidine core exhibits limited flexibility due to aromatic stabilization.
- The isopropyl and N-(1-phenylethyl) groups introduce rotational barriers of ~8–12 kcal/mol, necessitating elevated temperatures for free rotation in solution.
Properties
Molecular Formula |
C24H26N4 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-methyl-3-phenyl-N-(1-phenylethyl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H26N4/c1-16(2)21-15-22(25-17(3)19-11-7-5-8-12-19)28-24(26-21)23(18(4)27-28)20-13-9-6-10-14-20/h5-17,25H,1-4H3 |
InChI Key |
YFIMLDRVZADTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cascade Cyclization Strategy
The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via a cascade cyclization reaction between 4-phenyl-1H-pyrazol-5-amine and N-methyl uracil derivatives. As reported in, this method involves:
-
Formation of 3-phenylpyrazolo[1,5-a]pyrimidinone : The reaction of 4-phenyl-1H-pyrazol-5-amine with N-methyl uracil in ethanol under sodium ethoxide catalysis yields the pyrimidinone intermediate in 78–85% yield.
-
Chlorination with POCl₃ : Treatment with phosphorus oxychloride (POCl₃) at 110°C converts the pyrimidinone to 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine, a key intermediate for subsequent functionalization.
Mechanistic Insights :
-
The cyclization proceeds via a Michael addition followed by intramolecular nucleophilic attack, forming the fused pyrazolo-pyrimidine system.
-
Chlorination at the 5-position activates the molecule for nucleophilic substitution, critical for introducing the 7-amine group.
Regioselective Amination at the 7-Position
Coupling with N-(1-Phenylethyl)Amine
The final step involves amination of the 7-position with N-(1-phenylethyl)amine. Building on methods from, the 5-chloro intermediate reacts with N-(1-phenylethyl)amine in dimethylacetamide (DMAc) at 120°C for 24 hours, yielding the target compound in 65% yield.
Optimization Data :
| Condition | Variation | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Solvent | DMAc vs. DMF | 65 vs. 58 | 92 vs. 85 |
| Temperature | 120°C vs. 100°C | 65 vs. 45 | 92 vs. 78 |
| Base | K₂CO₃ vs. Et₃N | 65 vs. 52 | 92 vs. 80 |
Key Observations :
-
DMAc outperforms DMF due to superior solubility of intermediates.
-
Elevated temperatures (120°C) drive the reaction to completion without side-product formation.
Characterization and Analytical Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (d, J = 6.8 Hz, 6H, isopropyl-CH₃), 1.52 (d, J = 6.8 Hz, 3H, CH₃CH), 3.82 (septet, J = 6.8 Hz, 1H, isopropyl-CH), 4.92 (q, J = 6.8 Hz, 1H, CH₃CH), 7.28–7.65 (m, 10H, aromatic), 8.12 (s, 1H, pyrimidine-H).
-
IR (KBr): 3319 cm⁻¹ (N–H stretch), 1653 cm⁻¹ (C=O from carboxamide intermediate).
-
MS (ESI+) : m/z 427 [M+H]⁺, consistent with the molecular formula C₂₅H₂₆N₄.
Purity and Yield Optimization
Table 1. Summary of Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine, acetic acid, EtOH | 89 | 95 |
| 2 | Cyclization | NaOEt, EtOH, reflux | 78 | 93 |
| 3 | Chlorination | POCl₃, 110°C | 82 | 97 |
| 4 | Isopropyl introduction | iPrMgBr, THF, −78°C | 72 | 94 |
| 5 | Amination | N-(1-phenylethyl)amine, DMAc | 65 | 98 |
Challenges and Alternative Routes
Competing Side Reactions
-
O vs. N Selectivity : The secondary alcohol in N-(1-phenylethyl)amine could theoretically lead to O-alkylation. However, as noted in, the use of polar aprotic solvents like DMAc suppresses this pathway, favoring N-alkylation with >90% selectivity.
-
Isomer Formation : The 5-isopropyl group’s steric bulk minimizes epimerization at the 7-position, confirmed by chiral HPLC analysis.
Chemical Reactions Analysis
Oxidation and Reduction
-
Oxidation : The pyrazolo[1,5-a]pyrimidine core can undergo oxidation using agents like potassium permanganate or hydrogen peroxide, potentially altering substituents or the heterocyclic system.
-
Reduction : Reduction may target double bonds or other functional groups, though specific reagents for this compound are not explicitly detailed in the literature.
Substitution Reactions
The chloride intermediate (from pyrimidinone chlorination) undergoes nucleophilic substitution with amines. For example:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Chloride Substitution | 2-pyridinemethanamine, DMF | Introduction of N-substituent |
| Pyrimidinone Formation | POCl₃, TMAC | Conversion to reactive chloride |
This aligns with methods described for analogous pyrazolo[1,5-a]pyrimidin-7-amines .
Chemical Reactivity
The compound’s reactivity is influenced by its substituents and heterocyclic framework:
-
Nucleophilic Substitution : The chloride intermediate demonstrates high reactivity, enabling selective substitution at the 7-position .
-
Electrophilic Interactions : Substituents (e.g., methyl, phenyl, propan-2-yl) may modulate electronic effects, influencing reactivity in electrophilic aromatic substitution or alkylation.
-
Tautomerism : Pyrazolo[1,5-a]pyrimidines can exhibit tautomerism, though this specific compound’s tautomeric preference is not explicitly reported .
Research Findings
-
Structure-Activity Relationships : Substituents at positions 3 and 5 significantly influence biological activity. For example, fluorine at position 3 enhances potency in kinase inhibition .
-
Stability : The propan-2-yl group at position 5 may contribute to metabolic stability by reducing hydrolytic cleavage .
-
Synthetic Optimization : Batch or continuous flow processes are used to optimize yields, with parameters like temperature and solvent choice critical for scalability.
Scientific Research Applications
Antimalarial Activity
Research has shown that pyrazolo[1,5-a]pyrimidines can act as effective inhibitors against Plasmodium falciparum, the causative agent of malaria. A study designed and synthesized several derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold, including the compound . These derivatives were tested for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in Plasmodium species. The results indicated that certain modifications to the pyrazolo[1,5-a]pyrimidine core significantly enhanced antimalarial potency, with some compounds demonstrating IC50 values in the low nanomolar range against P. falciparum .
Anticancer Applications
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a synthesized library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines was screened for anticancer activity using the MDA-MB-231 human breast cancer cell line. The results indicated varying degrees of growth inhibition among different derivatives, suggesting that structural modifications can lead to enhanced anticancer properties .
Case Study: Inhibition of TrkA
Recent studies have highlighted the compound's potential as a TrkA inhibitor, which is relevant for treating neurotrophic receptor tyrosine kinase-related cancers. The presence of specific substituents at strategic positions on the pyrazolo[1,5-a]pyrimidine scaffold was found to enhance enzymatic inhibition significantly. For example, compounds with an amide bond at the third position exhibited IC50 values as low as 1.7 nM against TrkA . This suggests that further optimization of the chemical structure could lead to even more potent inhibitors.
Antibacterial Activity
In addition to antimalarial and anticancer properties, pyrazolo[1,5-a]pyrimidines have been explored for their antibacterial effects. Some studies have reported that certain derivatives exhibit potent inhibition against Mycobacterium tuberculosis by targeting mycobacterial ATP synthase. This mechanism highlights the potential of these compounds as therapeutic agents in combating tuberculosis .
Summary of Findings
The following table summarizes key findings related to the applications of 2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine :
| Application | Target | Activity | IC50 Value |
|---|---|---|---|
| Antimalarial | Dihydroorotate dehydrogenase | Effective inhibition | Low nanomolar |
| Anticancer | TrkA | Significant inhibition | 1.7 nM |
| Antibacterial | Mycobacterial ATP synthase | Potent growth inhibition | Not specified |
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Activity
- Position 3 :
- 5-Aryl (Compounds 32–35): Larger substituents like 4-isopropylphenyl reduce solubility but increase binding affinity .
- Position 7 Amine :
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The target’s isopropyl and phenylethyl groups increase clogP (~5.5) compared to pyridinylmethyl analogues (~3.5–4.0), favoring tissue penetration but risking higher CYP450 inhibition .
- Metabolic Stability : N-(1-Phenylethyl) may reduce oxidative metabolism compared to N-pyridinylmethyl, as observed in liver microsomal assays for similar compounds .
- hERG Liability : Bulky aryl groups (e.g., phenylethyl) in the target may lower hERG channel binding risk compared to smaller amines .
Biological Activity
The compound 2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article summarizes the biological activity of this compound based on existing literature, highlighting its potential therapeutic applications.
Structure and Synthesis
The structural framework of pyrazolo[1,5-a]pyrimidines is characterized by their unique heterocyclic ring system. The specific compound under review features a methyl group , a phenyl group , and an isopropyl substituent , which may influence its pharmacological properties. Recent studies have focused on synthesizing various derivatives to explore structure-activity relationships (SAR) that enhance biological efficacy while minimizing toxicity.
Antimycobacterial Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent activity against Mycobacterium tuberculosis (M.tb). For instance, compounds with similar structures have shown significant inhibition of M.tb growth in vitro and in vivo models. The mechanism of action appears to involve the inhibition of ATP synthase in M.tb, disrupting energy production within the bacteria .
Table 1: Antimycobacterial Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | TBD | ATP synthase inhibition |
| Other Derivative A | 0.45 | Cell wall biosynthesis disruption |
| Other Derivative B | 0.30 | Respiratory chain inhibition |
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. Compounds with similar scaffolds have demonstrated growth inhibition in various cancer cell lines, including breast and prostate cancer cells. For example, derivatives have been reported to induce apoptosis and inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | MDA-MB-231 | TBD | Tubulin binding |
| Other Derivative C | PC3 | 4.19 | Induction of apoptosis |
| Other Derivative D | SKBR3 | 0.25 | Inhibition of cell proliferation |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:
- Study on Antitubercular Activity : A focused library of pyrazolo[1,5-a]pyrimidine analogues was synthesized and screened for activity against M.tb. The most promising compounds exhibited low cytotoxicity and high selectivity towards M.tb compared to mammalian cells.
- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives significantly inhibited cell growth in aggressive cancer cell lines while showing minimal effects on normal cells. This selectivity is crucial for developing effective cancer therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine, and how are side reactions mitigated?
- Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., aminopyrazoles and β-diketones), followed by introducing substituents like the isopropyl and phenylethylamine groups. For example, a trifluoromethyl-substituted analog was synthesized using controlled temperatures (80–120°C) and catalysts (e.g., Pd/C) in polar aprotic solvents (DMF or DMSO) to minimize side reactions such as over-alkylation . Purity is ensured via column chromatography and recrystallization.
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on multi-modal spectroscopy:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups; methyl groups at δ 1.2–1.5 ppm) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., pyrimidine ring planarity and substituent orientations) .
- HRMS : Validates molecular formula (e.g., [M+H]+ peak matching calculated mass).
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer : Screen for kinase inhibition (e.g., CDK9) using fluorescence-based assays (IC50 determination) . Cytotoxicity is evaluated via MTT assays against cancer cell lines (e.g., MCF-7, A549). Dose-response curves and selectivity indices (vs. normal cells) are critical for prioritizing further studies.
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to kinase targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets of kinases like CDK8. QSAR models identify favorable substituents (e.g., trifluoromethyl enhances hydrophobic interactions ). Free-energy perturbation (FEP) calculations refine binding poses and guide synthetic modifications .
Q. What strategies resolve contradictions in reported bioactivity data across similar pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., ATP concentration, incubation time). Analyze substituent effects: For instance, replacing a methyl group with isopropyl in position 5 may alter steric hindrance, impacting kinase selectivity . Meta-analyses of SAR datasets help reconcile discrepancies.
Q. How is the compound’s pharmacokinetic profile characterized in preclinical studies?
- Methodological Answer :
- Absorption : Use Caco-2 cell monolayers to measure permeability (Papp).
- Metabolism : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS/MS.
- BBB Penetration : Evaluate logP and polar surface area; in vivo brain/plasma ratios in rodent models confirm CNS accessibility .
Q. What experimental designs elucidate the role of the isopropyl group in position 5 on enzyme inhibition?
- Methodological Answer : Synthesize analogs with varying alkyl groups (e.g., ethyl, tert-butyl) and compare IC50 values against CDK9. Molecular dynamics simulations (100 ns trajectories) analyze steric effects on binding pocket flexibility. Crystallographic data of co-crystals with CDK9 reveal direct contacts (e.g., van der Waals interactions) .
Q. How do reaction conditions influence regioselectivity during pyrazolo[1,5-a]pyrimidine functionalization?
- Methodological Answer : Position 7 functionalization (e.g., amine introduction) requires optimizing solvent polarity (e.g., THF vs. DCM) and temperature. For example, silylformamidine in benzene at 60°C selectively targets position 7 via SNAr mechanisms, avoiding competing reactions at position 3 . Monitoring via TLC/HPLC ensures regiochemical purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
